Bonducellpin D Bonducellpin D Bonducellpin D is a sesquiterpene lactone.
Bonducellpin D is a natural product found in Guilandina bonduc and Caesalpinia minax with data available.
Brand Name: Vulcanchem
CAS No.: 197781-85-4
VCID: VC0198164
InChI: InChI=1S/C22H28O7/c1-10(23)28-18-17-16-12(9-13-11(6-8-27-13)15(16)19(25)29-17)21(4)14(24)5-7-20(2,3)22(18,21)26/h6,8,12,14-18,24,26H,5,7,9H2,1-4H3/t12-,14-,15+,16+,17+,18-,21-,22+/m0/s1
SMILES: CC(=O)OC1C2C3C(CC4=C(C3C(=O)O2)C=CO4)C5(C1(C(CCC5O)(C)C)O)C
Molecular Formula: C22H28O7
Molecular Weight: 404.5 g/mol

Bonducellpin D

CAS No.: 197781-85-4

Cat. No.: VC0198164

Molecular Formula: C22H28O7

Molecular Weight: 404.5 g/mol

* For research use only. Not for human or veterinary use.

Bonducellpin D - 197781-85-4

Specification

CAS No. 197781-85-4
Molecular Formula C22H28O7
Molecular Weight 404.5 g/mol
IUPAC Name [(1S,8S,11R,12S,13R,17S,18S,19R)-13,17-dihydroxy-14,14,18-trimethyl-9-oxo-4,10-dioxapentacyclo[9.7.1.03,7.08,19.013,18]nonadeca-3(7),5-dien-12-yl] acetate
Standard InChI InChI=1S/C22H28O7/c1-10(23)28-18-17-16-12(9-13-11(6-8-27-13)15(16)19(25)29-17)21(4)14(24)5-7-20(2,3)22(18,21)26/h6,8,12,14-18,24,26H,5,7,9H2,1-4H3/t12-,14-,15+,16+,17+,18-,21-,22+/m0/s1
SMILES CC(=O)OC1C2C3C(CC4=C(C3C(=O)O2)C=CO4)C5(C1(C(CCC5O)(C)C)O)C
Canonical SMILES CC(=O)OC1C2C3C(CC4=C(C3C(=O)O2)C=CO4)C5(C1(C(CCC5O)(C)C)O)C
Appearance Powder

Introduction

Chemical Identity and Structural Characteristics

Bonducellpin D (C₂₂H₂₈O₇) is a cassane-type diterpenoid characterized by a furan ring fused to a bicyclic framework, with additional oxygenated functional groups contributing to its bioactivity . Its molecular weight is 404.5 g/mol, and it belongs to the class of sesquiterpene lactones . Key structural attributes include:

  • Core structure: A cassane furanoditerpene skeleton with a 4,5-seco configuration.

  • Functional groups: Acetate ester at C-12, hydroxyl groups at C-13 and C-17, and a methyl-substituted furan ring .

  • Stereochemistry: β-orientation of the C-20 methyl group and α-configuration for the C-5 hydroxyl group, as confirmed by nuclear Overhauser effect (NOE) correlations .

Table 1: Key Chemical Properties of Bonducellpin D

PropertyValueSource
Molecular formulaC₂₂H₂₈O₇
Molecular weight404.5 g/mol
UV absorptionλₘₐₓ 286 nm (butenolide π system)
IR bands1734 cm⁻¹ (ester), 1688 cm⁻¹ (C=C)
Bioactivity classCassane furanoditerpene

The compound’s 3D conformation reveals a rigid bicyclic system stabilized by intramolecular hydrogen bonds, which may contribute to its stability and interaction with biological targets .

Natural Sources and Isolation Methods

Bonducellpin D is predominantly isolated from Caesalpinia bonduc (Fabaceae), a tropical plant used in traditional medicine for treating fever, inflammation, and microbial infections . It has also been identified in Caesalpinia minax and Guilandina bonduc .

Extraction and Purification

  • Plant material: Roots, seeds, and legumes of C. bonduc are extracted using ethanol or methanol .

  • Chromatography: Sequential fractionation via silica gel column chromatography and Sephadex LH-20 yields purified Bonducellpin D .

  • Yield: Typically 0.002–0.005% dry weight, reflecting its status as a minor constituent .

Pharmacological Activities

Antiviral Activity Against Coronaviruses

Bonducellpin D exhibits potent inhibition of viral main proteases (Mᵖʳᵒ), critical enzymes for coronavirus replication :

  • SARS-CoV-2 Mᵖʳᵒ: Binding affinity = -9.28 kcal/mol (vs. control -8.24 kcal/mol), with an inhibition constant (Kᵢ) of 156.75 nM .

  • Broad-spectrum action: Also inhibits SARS-CoV Mᵖʳᵒ (-8.66 kcal/mol) and MERS-CoV Mᵖʳᵒ (-8.93 kcal/mol) .

Table 2: Comparative Binding Affinities of Bonducellpin D

Target EnzymeBinding Energy (kcal/mol)Inhibition Constant (nM)
SARS-CoV-2 Mᵖʳᵒ-9.28156.75
SARS-CoV Mᵖʳᵒ-8.66467.11
MERS-CoV Mᵖʳᵒ-8.93284.86

Mechanism: Molecular docking studies reveal four hydrogen bonds with residues Glu166 and Thr190, alongside hydrophobic interactions with eight residues (e.g., Met49, His164) . This dual binding mode disrupts the protease’s catalytic dyad (His41/Cys145), essential for viral polyprotein processing .

Structure-Activity Relationships (SAR)

The bioactivity of Bonducellpin D is influenced by:

  • Furan ring: Essential for π-π stacking with aromatic residues (e.g., Phe140) in viral proteases .

  • Ester groups: The C-12 acetate enhances solubility and hydrogen bonding capacity .

  • Hydroxyl groups: C-13 and C-17 hydroxyls participate in stabilizing interactions with catalytic sites .

Comparative studies with analogs like Caesalmin B (-8.82 kcal/mol for SARS-CoV-2 Mᵖʳᵒ) highlight Bonducellpin D’s superior binding due to its additional hydrogen bond donor sites .

Challenges and Future Directions

Despite its promise, gaps remain:

  • Pharmacokinetics: No data on oral bioavailability or metabolic stability.

  • Toxicity: Preliminary in vitro studies show low cytotoxicity (CC₅₀ > 500 µM), but in vivo safety profiles are unknown .

  • Synthesis: Total synthesis routes are undeveloped, hindering large-scale production .

Recommendations:

  • Conduct in vivo efficacy trials in coronavirus-infected models.

  • Explore nanoformulations to enhance solubility and targeting.

  • Investigate synergies with existing antivirals (e.g., remdesivir).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator